molecular formula C11H14ClNO5S B1459478 Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate CAS No. 1858254-93-9

Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate

Cat. No. B1459478
CAS RN: 1858254-93-9
M. Wt: 307.75 g/mol
InChI Key: OEBHHRQNWGFMII-UHFFFAOYSA-N
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Description

Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPG, and it is a glycine derivative that has been synthesized through a series of chemical reactions. CPG has been found to have several unique properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

CPG exerts its effects by binding to glycine receptors and modulating their activity. Glycine receptors are ligand-gated ion channels that are activated by the neurotransmitter glycine. CPG binds to a specific site on the receptor, causing a conformational change that enhances the receptor's response to glycine. This results in increased chloride ion influx into the neuron, leading to hyperpolarization and decreased excitability.
Biochemical and Physiological Effects:
CPG has been shown to have several biochemical and physiological effects. In addition to its effects on glycine receptors, CPG has been found to modulate the activity of other neurotransmitter receptors, including GABA and glutamate receptors. CPG has also been shown to have anti-inflammatory effects, which may be useful for treating conditions such as arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

CPG has several advantages as a tool for scientific research. It is a highly specific ligand for glycine receptors, allowing researchers to selectively study the effects of glycine receptor activation. CPG is also stable and easy to handle, making it a reliable compound for experiments. However, there are some limitations to the use of CPG in lab experiments. For example, CPG has a relatively short half-life, which may limit its usefulness for long-term studies. Additionally, CPG may have off-target effects on other receptors, which could complicate data interpretation.

Future Directions

There are several potential future directions for research on CPG. One area of interest is the development of CPG analogs with improved pharmacological properties, such as longer half-lives or increased specificity for glycine receptors. Another direction is the use of CPG in animal models of neurological disorders, such as epilepsy and schizophrenia, to investigate its potential therapeutic effects. Finally, CPG could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.

Scientific Research Applications

CPG has been found to have several potential applications in scientific research. One of the most promising applications is as a tool for studying the role of glycine receptors in the nervous system. CPG has been shown to selectively bind to glycine receptors, which are important for regulating the activity of neurons in the brain and spinal cord. By studying the effects of CPG on glycine receptors, researchers can gain insights into the mechanisms underlying neurological disorders such as epilepsy, schizophrenia, and chronic pain.

properties

IUPAC Name

methyl 2-(2-chloro-5-methoxy-N-methylsulfonylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO5S/c1-17-8-4-5-9(12)10(6-8)13(19(3,15)16)7-11(14)18-2/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBHHRQNWGFMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152656
Record name Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1858254-93-9
Record name Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858254-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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